2-Naphthol-1,3,4,5,6,7,8-d7
2-Naphthol-1,3,4,5,6,7,8-d7
Brand Name:
Vulcanchem
CAS No.:
78832-54-9
VCID:
VC20842541
InChI:
InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D
SMILES:
C1=CC=C2C=C(C=CC2=C1)O
Molecular Formula:
C10H8O
Molecular Weight:
151.21 g/mol
2-Naphthol-1,3,4,5,6,7,8-d7
CAS No.: 78832-54-9
Cat. No.: VC20842541
Molecular Formula: C10H8O
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78832-54-9 |
|---|---|
| Molecular Formula | C10H8O |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol |
| Standard InChI | InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D |
| Standard InChI Key | JWAZRIHNYRIHIV-GSNKEKJESA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H] |
| SMILES | C1=CC=C2C=C(C=CC2=C1)O |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator